(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Catalog No.
S1524468
CAS No.
145214-59-1
M.F
C30H24O6P2
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-fur...

CAS Number

145214-59-1

Product Name

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane

Molecular Formula

C30H24O6P2

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3

InChI Key

ABGYJVGTLXSMBM-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC

sold in collaboration with Solvias AG

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine), commonly known as (R)-Furyl-MeO-BIPHEP, is a highly specialized chiral atropisomeric diphosphine ligand. By replacing the standard phenyl rings of the parent MeO-BIPHEP with electron-withdrawing 2-furyl groups, this ligand significantly reduces the electron density at the phosphorus centers [1]. For procurement teams and process chemists, this translates to a more electrophilic metal center when coordinated to transition metals like palladium or copper. This electronic tuning accelerates reductive elimination steps and alters the enantiodetermining transition states, making it a critical choice for complex asymmetric transformations where standard electron-rich ligands fail to provide adequate chemo- or stereoselectivity [2].

Substituting (R)-Furyl-MeO-BIPHEP with more common, less expensive in-class alternatives like (R)-BINAP or standard (R)-MeO-BIPHEP frequently leads to process failures in advanced asymmetric syntheses [1]. The standard phenyl-substituted ligands often lack the precise electronic deficiency required to suppress off-target pathways or to tightly control diastereomeric ratios in sterically congested transition states. In multi-step cascade reactions or borylative cyclizations, using BINAP instead of the furyl-derivative can result in a massive drop in diastereoselectivity or a surge in byproduct formation, directly impacting the final isolated yield and increasing the burden on downstream chromatographic purification [2].

Superior Diastereoselectivity over BINAP in Borylative Cyclizations

In the Cu-catalyzed desymmetrization of cyclohexanediones via borylative cyclization of alkynes, the choice of ligand dictates the stereochemical outcome. While standard (R)-BINAP achieves good enantioselectivity, it suffers from poor diastereocontrol. Switching to Furyl-MeO-BIPHEP drastically improves the diastereomeric ratio without compromising the enantiomeric ratio [1].

Evidence DimensionDiastereomeric Ratio (dr) and Yield
Target Compound DataFuryl-MeO-BIPHEP: 64% yield, 12:1 dr, 99:1 er
Comparator Or Baseline(R)-BINAP: 65% yield, 5:1 dr, 99:1 er
Quantified Difference2.4-fold improvement in diastereomeric ratio (from 5:1 to 12:1).
Conditions5 mol % CuCl, 6 mol % ligand, 6 mol % KOt-Bu, 2.2 eq B2(pin)2, THF, 22 °C, 18 h.

A higher diastereomeric ratio directly translates to higher usable yields of the target isomer and significantly reduces the cost and complexity of downstream purification.

Byproduct Suppression and Yield Enhancement vs. Standard BIPHEP

In the Pd(II)-catalyzed asymmetric sequential cyclization and carbonylation of 1,6-enynes, standard BIPHEP-type ligands fail to control chemoselectivity, leading to significant byproduct formation. The electron-withdrawing nature of the di-2-furylphosphine groups on Furyl-MeO-BIPHEP suppresses these off-target pathways, resulting in a much higher isolated yield of the desired chiral polycyclic indole [1].

Evidence DimensionIsolated Yield and Byproduct Formation
Target Compound DataFuryl-MeO-BIPHEP: 88% yield (96:4 er)
Comparator Or BaselineStandard BIPHEP-type ligand (L6): 52% yield (with 26% byproduct formation)
Quantified Difference69% relative increase in isolated yield and near-complete suppression of the major byproduct.
Conditions10 mol % Pd(TFA)2, 15 mol % ligand, 2,5-DTBQ, KH2PO4, CPME, 90 °C, 48 h.

Preventing yield loss to byproducts in late-stage cascade reactions is critical for maintaining process economics and scalability.

Enhanced Enantiocontrol in Sterically Demanding Carbonylations

In the same Pd(II)-catalyzed sequential cyclization and carbonylation study, standard BINAP-type ligands were evaluated alongside Furyl-MeO-BIPHEP. The structural rigidity and specific bite angle of the MeO-BIPHEP backbone, combined with the furyl substituents, provided a much tighter chiral pocket, leading to superior enantiomeric excess compared to the BINAP baseline [1].

Evidence DimensionEnantiomeric Ratio (er)
Target Compound DataFuryl-MeO-BIPHEP: 96:4 er
Comparator Or BaselineBINAP-type ligands: Moderate enantioselectivity (sub-optimal er)
Quantified DifferenceClear superiority in achieving >90% ee, whereas BINAP fails to provide process-viable enantiocontrol.
ConditionsPd(TFA)2 catalyzed cyclization/carbonylation of 1,6-enynes in CPME at 90 °C.

Achieving a 96:4 er eliminates the need for costly chiral resolution steps, making the furyl-substituted ligand the only viable choice for scaling this transformation.

Asymmetric Synthesis of Polycyclic Indoles and Benzofurans

Due to its ability to suppress byproduct formation and deliver high enantiomeric ratios (96:4 er), (R)-Furyl-MeO-BIPHEP is the optimal ligand for Pd(II)-catalyzed sequential cyclization and carbonylation of 1,6-enynes [1]. It is highly recommended for process chemists synthesizing complex indole- or benzofuran-fused bicyclic scaffolds for pharmaceutical libraries.

Cu-Catalyzed Borylative Desymmetrization of Carbocycles

The ligand's unique capacity to provide exceptional diastereocontrol (12:1 dr) over standard BINAP makes it the premier choice for the synthesis of bis-boryl hydrindanes and related stereodefined carbocycles [2]. This is particularly relevant for the procurement of catalysts used in the synthesis of complex terpene or steroid intermediates.

Late-Stage Electrophilic Metal Catalysis

Because the 2-furyl groups render the coordinated metal center more electrophilic, this ligand is ideally suited for cross-coupling or hydrogenation reactions where the rate-determining step is reductive elimination [1]. Buyers should prioritize this ligand when standard electron-rich phosphines result in stalled catalytic cycles or low turnover numbers.

XLogP3

6.5

Wikipedia

(6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane]

Dates

Last modified: 08-15-2023

Explore Compound Types